Albitiazolium - 753439-46-2

Albitiazolium

Catalog Number: EVT-259063
CAS Number: 753439-46-2
Molecular Formula: C24H42N2O2S2+2
Molecular Weight: 454.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Albitiazolium is an antimlarial drug.
Synthesis Analysis

Albitiazolium is synthesized through a multi-step process that involves the modification of choline structures to enhance their efficacy against Plasmodium falciparum. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with choline or its derivatives as the primary building blocks.
  2. Chemical Modifications: Various chemical reactions are employed to introduce thiazolium groups into the choline structure, which enhances the compound's ability to interact with parasite-specific enzymes involved in phospholipid metabolism.
  3. Purification: After synthesis, the product is purified using techniques such as chromatography to ensure high purity and yield.

The precise conditions (temperature, solvent systems, and reaction times) can vary based on the specific synthetic route employed, but generally aim for optimal yields of active compounds.

Molecular Structure Analysis

Albitiazolium features a unique molecular structure characterized by:

  • Thiazolium Heads: The compound consists of two cationic thiazolium units linked by a hydrophobic spacer. This structure is critical for its interaction with lipid membranes and enzymes.
  • Flexibility: The hydrophobic spacer provides flexibility, allowing the molecule to adapt its conformation for better interaction with target sites within the parasite.

The molecular formula and mass data indicate that albitiazolium has a complex structure that supports its bioactivity and specificity toward Plasmodium falciparum.

Chemical Reactions Analysis

Albitiazolium engages in several key chemical reactions:

  1. Inhibition of Phosphatidylcholine Synthesis: It competes with choline for entry into infected erythrocytes and subsequently inhibits the enzymes involved in phosphatidylcholine biosynthesis, specifically targeting choline kinase, CTP:phosphocholine cytidylyltransferase, and choline/ethanolamine phosphotransferase.
  2. Transport Mechanism: The compound enters infected red blood cells primarily through newly formed permeability pathways induced by the parasite and via a poly-specific cation transporter.

These interactions are critical for disrupting the metabolic processes necessary for parasite survival.

Mechanism of Action

The mechanism of action of albitiazolium involves several steps:

  1. Entry into Infected Cells: Albitiazolium penetrates Plasmodium falciparum-infected red blood cells through specific transporters that facilitate its uptake.
  2. Inhibition of Choline Incorporation: Once inside, albitiazolium inhibits the incorporation of choline into phosphatidylcholine by interfering with key enzymatic steps in its biosynthesis.
  3. Impact on Parasite Viability: This inhibition disrupts membrane integrity and function, leading to reduced viability of the parasite during critical stages of its lifecycle.

Research indicates that this mechanism is effective at various concentrations, showcasing albitiazolium's potential as a therapeutic agent against malaria.

Physical and Chemical Properties Analysis

Albitiazolium exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in polar solvents, which is essential for its bioavailability.
  • Stability: Albitiazolium demonstrates stability under physiological conditions but may degrade under extreme pH or temperature variations.
  • Molecular Weight: Its molecular weight supports effective cellular uptake and interaction with biological macromolecules.

These properties contribute to its functionality as an antimalarial agent.

Applications

Albitiazolium has several important applications in scientific research and medicine:

  1. Antimalarial Therapy: As a clinical candidate, it offers a new approach to treating malaria, especially in cases resistant to existing treatments.
  2. Pharmacological Research: Albitiazolium serves as a model compound for studying lipid metabolism in parasites and could lead to further drug development targeting similar pathways.
  3. Chemical Proteomics: Research involving albitiazolium has provided insights into potential pharmacological targets within Plasmodium falciparum, aiding in the identification of new therapeutic strategies.
Mechanistic Basis of Antimalarial Activity

Choline Analog Structural Pharmacology

Albitiazolium (3,3′-dodecane-1,12-diylbis[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium] dibromide) belongs to the bis-thiazolium class of choline analogs engineered to target Plasmodium phospholipid metabolism. Its structure features two cationic thiazolium rings connected by a flexible 12-carbon alkyl chain, creating a molecular architecture that mimics the quaternary ammonium group of natural choline while conferring enhanced affinity for plasmodial transporters and enzymes. The thiazolium rings engage in strong electrostatic interactions with anionic phospholipid headgroups and enzyme active sites, while the alkyl spacer optimizes membrane partitioning and prevents complete enzymatic processing. Critical modifications include the C4-methyl groups (enhancing hydrophobic interactions) and C5-hydroxyethyl substituents (facilitating hydrogen bonding), which collectively enable selective disruption of parasite-specific choline utilization pathways without significant mammalian cytotoxicity [1] [6].

Table 1: Structural Features of Albitiazolium vs. Choline

Structural ElementCholineAlbitiazoliumFunctional Significance
Cationic CenterSingle quaternary ammoniumDual thiazolium ringsEnhanced electrostatic target engagement
LinkerN/ADodecyl chain (C12)Optimal membrane insertion and enzyme inhibition
Hydrophobic MoietiesMethyl groupsC4-methyl substituentsIncreased affinity for hydrophobic enzyme pockets
Hydrogen Bonding GroupsHydroxylHydroxyethyl groupsFacilitates interaction with catalytic residues

Inhibition of Plasmodial Phospholipid Biosynthesis

Disruption of Kennedy Pathway Dynamics

Albitiazolium potently inhibits the de novo phosphatidylcholine (PC) biosynthesis pathway in P. falciparum by targeting multiple nodes within the Kennedy pathway. Isotopic tracing studies using [³H]-choline demonstrate that albitiazolium specifically blocks choline incorporation into PC at nanomolar concentrations (IC₅₀ ~5 nM). This disruption occurs upstream of CDP-choline formation, as evidenced by significant accumulation of phosphocholine intermediates in treated parasites. The metabolic blockade depletes parasite PC pools by >80% within 3 hours of exposure, compromising membrane integrity and organelle biogenesis. Crucially, albitiazolium's antimalarial activity is strongly antagonized by choline supplementation, confirming pathway-specific targeting rather than generalized cytotoxicity [1] [2].

Competitive Antagonism of Choline Transporters

Albitiazolium exploits the parasite's choline acquisition machinery to achieve intracellular accumulation:

  • Host Erythrocyte Entry: Albitiazolium enters infected erythrocytes primarily via furosemide-sensitive New Permeability Pathways (NPPs) (≥60% contribution), with minor utilization of the remnant erythrocyte choline carrier [3].
  • Parasite Internalization: Intracellular accumulation within parasites is mediated by a poly-specific cation transporter (PCT) that recognizes both choline and albitiazolium. Kinetic analyses reveal albitiazolium competitively inhibits choline uptake via the PCT (Kᵢ = 0.8 μM), effectively starving the parasite of essential choline [1] [5].
  • Subcellular Traffpping: Once internalized, albitiazolium undergoes irreversible sequestration in the parasite's digestive vacuole, reaching concentrations 300-fold higher than extracellular levels. This compartmentalization creates a drug reservoir enabling sustained target engagement [2].

Multi-Target Enzyme Interactions in Phosphatidylcholine Synthesis

Choline Kinase (CK) Inhibition

Albitiazolium directly inhibits P. falciparum choline kinase (PfCK), the first committed enzyme of the Kennedy pathway. Biochemical assays show albitiazolium competitively inhibits PfCK with respect to choline (Kᵢ = 50 nM), binding the choline pocket via cation-π interactions with conserved aromatic residues (Tyr₁₃₁, Tyr₁₅₈). Surprisingly, albitiazolium exhibits even greater potency against PfCK's ethanolamine kinase activity (Kᵢ = 15 nM). This dual inhibition explains the profound depletion of phosphatidylethanolamine (PE) observed in lipidomic studies, where PE species decrease by >90% within 3 hours of treatment. PE depletion disrupts mitochondrial membrane integrity and GPI-anchor biosynthesis, contributing to rapid trophozoite arrest [7].

CTP:Phosphocholine Cytidylyltransferase (CCT) Modulation

Albitiazolium indirectly modulates PfCCT, the rate-limiting PC synthesis enzyme:

  • Membrane Sensing Disruption: PfCCT is activated by translocation to PC-depleted membranes where it senses lipid packing defects. Albitiazolium-induced PC scarcity creates hyperactivated membrane surfaces that paradoxically sequester PfCCT, depleting the soluble enzyme pool available for catalysis [6].
  • Structural Consequences: PfCCT's pseudo-heterodimeric structure contains lysine-rich insertions in its catalytic domain that function as nuclear localization signals. Albitiazolium-induced phospholipid stress alters PfCCT nucleo-cytoplasmic shuttling, potentially disrupting its spatial regulation [8].
  • Activity Reduction: Although not a direct inhibitor, albitiazolium reduces net PfCCT activity by >40% in trophozoite-stage parasites by perturbing its membrane interaction dynamics [6].

Table 2: Enzyme Targets of Albitiazolium in Phosphatidylcholine Biosynthesis

EnzymeInhibition MechanismInhibition Constant (Kᵢ/IC₅₀)Functional Consequence
Choline Kinase (CK)Competitive for choline50 nM (choline kinase activity)Blocks phosphocholine production
Competitive for ethanolamine15 nM (ethanolamine kinase activity)Depletes phosphatidylethanolamine
CCTIndirect via membrane dysregulation~40% activity reductionReduces CDP-choline synthesis
CEPTPartial non-competitiveIC₅₀ > 1 μM (weak)Minor contribution to PC depletion

Choline/Ethanolamine Phosphotransferase (CEPT) Binding

Albitiazolium weakly inhibits the final step of PC synthesis catalyzed by choline/ethanolamine phosphotransferase (CEPT) (IC₅₀ > 1 μM). While this inhibition is pharmacologically secondary to its transport and kinase effects, albitiazolium occupies the CDP-choline binding pocket of CEPT, preventing diacylglycerol acylation. This multi-target engagement creates synthetic lethality: even partial CEPT inhibition synergizes with upstream Kennedy pathway blockade to amplify PC depletion. Metabolic flux analyses show albitiazolium reduces de novo PC synthesis from choline by 95%, compared to 50–60% inhibition with single-target inhibitors [5] [6].

Properties

CAS Number

753439-46-2

Product Name

Albitiazolium

IUPAC Name

2-[3-[12-[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]dodecyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol

Molecular Formula

C24H42N2O2S2+2

Molecular Weight

454.7 g/mol

InChI

InChI=1S/C24H42N2O2S2/c1-21-23(13-17-27)29-19-25(21)15-11-9-7-5-3-4-6-8-10-12-16-26-20-30-24(14-18-28)22(26)2/h19-20,27-28H,3-18H2,1-2H3/q+2

InChI Key

UZPXHZIQHWKNPF-UHFFFAOYSA-N

SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

Solubility

Soluble in DMSO

Synonyms

1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane
1,12-bis(4-methyl-5-(2-hydroxyethyl)thiazol-3-ium-3-yl)dodecane dibromide
1,12-bisMHTD
albitiazolium
SAR 97276
SAR-97276
SAR97276

Canonical SMILES

CC1=C(SC=[N+]1CCCCCCCCCCCC[N+]2=CSC(=C2C)CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.